H-Glu-Glu-Glu-OH

Description

Properties

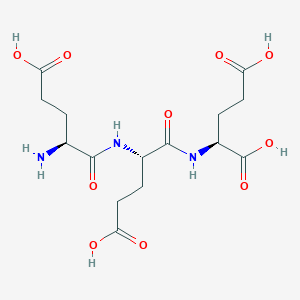

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZMZDDKFCSKOT-CIUDSAMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949110 |

Source

|

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26247-79-0 |

Source

|

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of H-Glu-Glu-Glu-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of the tripeptide H-Glu-Glu-Glu-OH, also known as triglutamic acid. This document is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Introduction: The Significance of Oligo-Glutamic Acids

This compound is a short peptide composed of three L-glutamic acid residues linked by peptide bonds. As an oligo-glutamic acid, it occupies a unique chemical space between the single amino acid and the high-molecular-weight polymer, polyglutamic acid (PGA). Its structure, featuring multiple carboxylic acid moieties, imparts distinct physicochemical properties that are of significant interest in various scientific and therapeutic contexts. Glutamic acid and its polymers are generally recognized for their biocompatibility and biodegradability, making them attractive candidates for biomedical applications.[1] Tri-glutamic acid, in particular, can serve as a model compound for studying the properties of PGA and as a functional molecule in its own right, for instance, in enhancing the release of vasodilatory substances.[2]

Physicochemical Properties of this compound

The chemical behavior of this compound is dominated by the presence of one N-terminal α-amino group, one C-terminal α-carboxyl group, and three side-chain γ-carboxyl groups. This poly-anionic nature at physiological pH dictates its solubility, charge, and interaction with other molecules.

Acid-Base Properties: pKa Values and Isoelectric Point

-

α-Carboxyl Group (C-terminus): The pKa is expected to be slightly higher than that of a single glutamic acid (pKa ≈ 2.19) due to the reduced inductive effect of the N-terminal amino group. A reasonable estimate is ~3.5 .

-

γ-Carboxyl Groups (Side Chains): The pKa of the side chain carboxyl groups of glutamic acid is approximately 4.25. In the tripeptide, these groups will influence each other electrostatically, leading to a slight increase in the pKa of the subsequent carboxyl groups as the molecule becomes more negatively charged. We can estimate these to be around 4.3, 4.4, and 4.5 .

-

α-Amino Group (N-terminus): The pKa of the N-terminal amino group is expected to be slightly lower than that of a single glutamic acid (pKa ≈ 9.67) due to the electron-withdrawing effect of the adjacent peptide bond. A reasonable estimate is ~8.0 .

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For this compound, this will occur at a very low pH where the number of protonated carboxyl groups balances the protonated amino group. The pI can be calculated by averaging the pKa values of the two most acidic groups.[4][5]

pI ≈ (pKaα-COOH + pKaγ-COOH1) / 2 ≈ (3.5 + 4.3) / 2 = 3.9

At a pH above its pI, this compound will carry a net negative charge.

Solubility

The solubility of this compound is highly dependent on pH.

-

In Water: Due to the presence of multiple charged carboxylate groups at neutral pH, the tripeptide is expected to be highly soluble in water. At its isoelectric point (around pH 3.9), its solubility will be at a minimum due to the formation of a neutral zwitterion with strong intermolecular interactions.

-

In Organic Solvents: The solubility in non-polar organic solvents is expected to be very low. In polar aprotic solvents like DMSO and DMF, it may exhibit some solubility, particularly if the carboxyl groups are protonated.

Stability

The stability of this compound is a critical consideration for its synthesis, storage, and application.

-

Peptide Bond Hydrolysis: Peptide bonds are generally stable at neutral pH but can be hydrolyzed under strongly acidic or basic conditions, and at elevated temperatures. The presence of a free α-amino group in glutamic acid-linked peptides can render them labile due to neighboring group participation in hydrolysis.[6][7]

-

Pyroglutamate Formation: The N-terminal glutamic acid residue can undergo intramolecular cyclization to form pyroglutamic acid, particularly under acidic conditions or upon heating. This is a common degradation pathway for glutamine- and glutamic acid-containing peptides.[8]

-

Storage: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or below.[9] Solutions should be prepared fresh and, if necessary, stored in aliquots at low temperatures to minimize degradation.

The following table summarizes the key physicochemical properties of this compound.

| Property | Value/Description | Source/Rationale |

| Molecular Formula | C₁₅H₂₁N₃O₁₀ | Calculated |

| Molecular Weight | 407.34 g/mol | Calculated |

| Appearance | White to off-white solid | [10] |

| pKa (α-COOH) | ~3.5 | Estimated |

| pKa (γ-COOH) | ~4.3, ~4.4, ~4.5 | Estimated |

| pKa (α-NH₃⁺) | ~8.0 | Estimated[3] |

| Isoelectric Point (pI) | ~3.9 | Calculated[4][5] |

| Solubility | High in water at neutral and basic pH; low at pI. Low in non-polar organic solvents. | Inferred from structure |

| Stability | Susceptible to peptide bond hydrolysis and pyroglutamate formation. | [6][7][8] |

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for the stepwise assembly of amino acids on a solid support.[11]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical SPPS workflow for the synthesis of this compound.

Caption: Solid-Phase Peptide Synthesis of this compound.

Experimental Protocol: Solid-Phase Synthesis of this compound

-

Resin Preparation: Start with a Wang resin, which is suitable for the synthesis of peptides with a C-terminal carboxylic acid.

-

First Amino Acid Coupling: Attach the first Fmoc-L-Glu(OtBu)-OH to the resin. The tert-butyl (OtBu) group protects the side-chain carboxyl group.

-

Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus using a solution of piperidine in dimethylformamide (DMF).

-

Second Amino Acid Coupling: Couple the second Fmoc-L-Glu(OtBu)-OH to the deprotected N-terminus of the resin-bound amino acid using a coupling agent such as HBTU or HATU.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the third glutamic acid residue.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain tert-butyl protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).[6]

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain a white powder.

Purification by High-Performance Liquid Chromatography (HPLC)

Due to the highly polar and acidic nature of this compound, reversed-phase HPLC (RP-HPLC) with an appropriate ion-pairing agent is the method of choice for purification.[7][12]

Experimental Protocol: HPLC Purification of this compound

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the peptide. The exact gradient will need to be optimized.

-

Detection: UV detection at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and pool the pure fractions for lyophilization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the peptide. The expected monoisotopic mass of this compound (C₁₅H₂₁N₃O₁₀) is 407.1230 g/mol . It is important to be aware that in-source cyclization of the N-terminal glutamic acid to pyroglutamic acid can be an artifact in mass spectrometry analysis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the peptide.

-

¹H NMR: The spectrum will show characteristic signals for the α-protons, β-protons, and γ-protons of the three glutamic acid residues. The chemical shifts of the α-protons will be in the range of 4.0-4.5 ppm. The signals for the side-chain protons will be more complex and may overlap.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the peptide bonds and the carboxyl groups, as well as for the α, β, and γ carbons of the glutamic acid residues.

The following diagram illustrates the expected proton environments in this compound.

Caption: Proton environments in this compound.

Applications in Research and Drug Development

The unique properties of this compound and other oligo-glutamic acids make them valuable in several areas of research and development.

Drug Delivery and Formulation

Polyglutamic acid is extensively studied as a biodegradable and biocompatible polymer for drug delivery systems.[1][11][13] this compound can be used as a component in the design of drug conjugates and delivery vehicles. Its multiple carboxyl groups provide sites for drug attachment, and its hydrophilic nature can improve the solubility of hydrophobic drugs. Glutamic acid conjugates have been shown to increase the efficacy and reduce the toxicity of anticancer drugs.[1]

Biological Activity

Short glutamic acid peptides have been shown to possess biological activity. For instance, this compound has been reported to increase the release of vasodilatory substances like prostacyclin (PGI₂) and nitric oxide (NO), suggesting potential applications in cardiovascular research.[2] Furthermore, derivatives of glutamic acid are being investigated for their potential as anticancer agents.[14]

Model System for Biophysical Studies

This compound can serve as a well-defined model system for studying the conformational properties and intermolecular interactions of short, acidic peptides. Understanding the behavior of such oligomers provides insights into the properties of larger poly-anionic biomolecules.

Conclusion

This compound is a tripeptide with a rich chemical character defined by its multiple carboxylic acid functionalities. Its properties, including its pH-dependent charge and solubility, as well as its potential for biological activity, make it a molecule of significant interest to researchers in chemistry, biology, and medicine. A thorough understanding of its synthesis, purification, and characterization is essential for its effective utilization in scientific and therapeutic applications. This guide provides a foundational understanding of these aspects to aid researchers in their exploration of this versatile molecule.

References

-

Study.com. Isoelectric Point Calculation | Formula & Equation. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

PMC. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. [Link]

-

Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

-

PMC. Glutamic acid as anticancer agent: An overview. [Link]

-

PubMed. Biological actions of beta-hydroxy-l-glutamic acid, a synthesized structural analogue of... [Link]

-

Protocols.io. HPLC Purification of Peptides. [Link]

-

ACS Publications. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR chemical shifts (ppm) of Las Glu (glucose part) in chloroform. [Link]

-

PMC. Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages. [Link]

-

PMC. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

-

YouTube. How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. [Link]

-

ResearchGate. Drug delivery applications of poly-γ-glutamic acid. [Link]

-

AAPPTec. Peptide Purification. [Link]

-

PMC. HPLC Analysis and Purification of Peptides. [Link]

-

MDPI. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. [Link]

-

YouTube. Calculating Isoelectric Point of Proteins (Example). [Link]

-

MDPI. Hydrophilic Poly(glutamic acid)-Based Nanodrug Delivery System: Structural Influence and Antitumor Efficacy. [Link]

-

PMC. Universal peptide synthesis via solid-phase methods fused with chemputation. [Link]

-

ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

-

ResearchGate. Mass spectra of glutamic acid (í µí±Ž) and glutamine (í µí± ). [Link]

-

University of Calgary. Ch27 pKa and pI values. [Link]

-

MDPI. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. [Link]

-

PubMed. Poly(glutamic acid) for biomedical applications. [Link]

-

Pearson. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa. [Link]

-

LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

-

Wikipedia. Glutamic acid. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

ACS Publications. Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. [Link]

-

Agilent. Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS. [Link]

-

ResearchGate. Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. [Link]

-

ACS Publications. How to Predict the pKa of Any Compound in Any Solvent. [Link]

-

PMC. In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues. [Link]

-

MDPI. Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Wikipedia. Glucose. [Link]

-

Wikipedia. Gelatin. [Link]

-

PMC. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. [Link]

-

NCERT. Biomolecules. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values. [Link]

Sources

- 1. Glutamic acid as anticancer agent: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hplc.eu [hplc.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. medchemexpress.com [medchemexpress.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: High-Fidelity Synthesis of H-Glu-Glu-Glu-OH via Fmoc-SPPS

Abstract

This technical guide details the precision synthesis of the tripeptide H-Glu-Glu-Glu-OH (L-Glutamyl-L-Glutamyl-L-Glutamic Acid) utilizing Fmoc Solid Phase Peptide Synthesis (SPPS). While often viewed as a simple homopolymer, the synthesis of poly-glutamate sequences requires specific attention to side-chain protection strategies and solvation to prevent aggregation-induced deletions. This document provides a self-validating protocol for researchers, emphasizing the use of Fmoc-Glu(OtBu)-OH building blocks and Wang resin to ensure high crude purity and correct

Strategic Synthesis Planning

The Target Molecule[1]

-

Sequence: this compound

-

Molecular Formula:

[1] -

Molecular Weight: 405.36 g/mol [1]

-

Isoelectric Point (pI): ~3.22 (Highly Acidic)

-

Linkage:

-peptide bonds (distinct from bacterial

Resin Selection: The Foundation

For C-terminal carboxylic acid peptides, two resins are dominant: Wang Resin and 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Recommendation: Pre-loaded Fmoc-Glu(OtBu)-Wang Resin .

-

Rationale: Wang resin is the industry standard for peptide acids. Using a pre-loaded resin eliminates the critical first-step loading variable, preventing racemization of the C-terminal glutamate which can occur during manual loading of Wang resin via DMAP catalysis. 2-CTC is an alternative if extremely mild cleavage (1% TFA) is required to retain side-chain protection, but for the free acid this compound, Wang is robust and cost-effective.

Protecting Group Strategy (Orthogonality)

To achieve the correct linear

- -Amino Group: Fmoc (Fluorenylmethyloxycarbonyl).[2][3] Removed by base (Piperidine).[4]

- -Carboxyl Side Chain: OtBu (tert-butyl ester).[2][5] Stable to base; removed by acid (TFA).[2]

-

Mechanism: This orthogonality ensures that peptide bond formation occurs only at the

-amine/

Experimental Protocol (Fmoc-SPPS)

Reagents & Materials Table

| Reagent | Function | Specification |

| Resin | Solid Support | Fmoc-Glu(OtBu)-Wang Resin (Loading: 0.5–0.7 mmol/g) |

| Amino Acid | Building Block | Fmoc-Glu(OtBu)-OH (3.0 equivalents relative to resin) |

| Coupling Reagent | Activator | HBTU or DIC/Oxyma Pure (See Note 1) |

| Base | Activator Base | DIEA (Diisopropylethylamine) |

| Deprotection | Fmoc Removal | 20% Piperidine in DMF (v/v) |

| Solvent | Wash/Reaction | DMF (Dimethylformamide), HPLC Grade |

| Cleavage Cocktail | Resin Cleavage | TFA (95%), TIS (2.5%), |

Note 1 (Coupling Choice): While HBTU is standard, DIC/Oxyma Pure is superior for preventing racemization and is safer (non-explosive) than HOBt-based additives. This guide recommends HBTU for accessibility, but DIC/Oxyma for highest rigor.

Step-by-Step Workflow

Step 1: Resin Swelling

The resin matrix (polystyrene-DVB) must expand to allow reagent diffusion.

-

Weigh appropriate resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

-

Add DMF (5-10 mL).

-

Agitate gently for 30 minutes . Drain.

Step 2: Fmoc Deprotection (The Cycle Start)

-

Add 20% Piperidine/DMF (5 mL).

-

Agitate for 3 minutes (Initial burst). Drain.

-

Add fresh 20% Piperidine/DMF (5 mL).

-

Agitate for 10-12 minutes . Drain.

-

Wash: DMF (5x), DCM (2x), DMF (3x). Crucial: Remove all piperidine to prevent premature removal of the next Fmoc group.

Step 3: Amino Acid Activation & Coupling

Stoichiometry: 3 eq Amino Acid : 2.9 eq HBTU : 6 eq DIEA

-

Dissolve Fmoc-Glu(OtBu)-OH (3 eq) and HBTU (2.9 eq) in minimum DMF.

-

Add DIEA (6 eq) to the solution.[6] The mixture typically turns yellow.

-

Immediately add the activated solution to the resin.

-

Agitate for 45–60 minutes at room temperature.

-

Validation (Kaiser Test): Take a few resin beads. Add Ninhydrin reagents.

-

Blue beads = Incomplete coupling (Repeat Step 3).

-

Colorless/Yellow beads = Complete coupling (Proceed).

-

-

Wash: DMF (5x).

Step 4: Elongation

Repeat Steps 2 and 3 for the remaining Glutamate residues.

-

Cycle 2: Couple Fmoc-Glu(OtBu)-OH.

-

Cycle 3: Couple Fmoc-Glu(OtBu)-OH.

Step 5: Final Deprotection

After the final Glu is attached, remove the N-terminal Fmoc group using the Step 2 protocol. Wash thoroughly with DMF, then DCM, then Methanol (to shrink resin), and dry under vacuum.

Step 6: Cleavage & Global Deprotection

This step releases the peptide from the resin and removes the side-chain OtBu groups.

-

Prepare Cocktail: 95% TFA / 2.5% TIS / 2.5%

. -

Add to dry resin. Agitate for 2–3 hours .

-

Collect the filtrate.

-

Precipitation: Drop the TFA filtrate into ice-cold Diethyl Ether (10x volume). The peptide will precipitate as a white solid.

-

Centrifuge, decant ether, and wash pellet 2x with cold ether.

Visualization of the Pathway

The following diagram illustrates the specific chemical flow for this compound synthesis, highlighting the critical orthogonality between the Fmoc and OtBu groups.

Figure 1: Critical path workflow for the synthesis of this compound, detailing the iterative deprotection/coupling cycles and final global deprotection.

Purification & Characterization

Due to the high polarity of the three free carboxylic acid side chains, this peptide is extremely hydrophilic. Standard C18 gradients often fail to retain it.

HPLC Method (Analytical & Prep)

-

Column: C18 Reverse Phase (End-capped).

-

Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent is critical to suppress ionization of carboxyls).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B to 20% B over 20 minutes. (Note: Start at 0% or 1% B; the peptide elutes very early).

-

Detection: UV at 214 nm (Amide bond) and 220 nm.

Mass Spectrometry (QC)

-

Technique: ESI-MS (Electrospray Ionization).

-

Expected Mass:

- Da

- Da (Negative mode is often more sensitive for acidic peptides).

Troubleshooting & Optimization

Aggregation ("The Beta-Sheet Problem")

While rare in tripeptides, poly-glutamates can form hydrogen-bond networks.

-

Symptom: Incomplete coupling or broadening HPLC peaks.

-

Solution: Use Chaotropic Salts (e.g., 0.1M LiCl in DMF) during the coupling step to disrupt H-bonds, or use microwave-assisted coupling (50°C for 5 mins).

Aspartimide-like Side Reactions

While Glutarimide formation (the Glu equivalent of Aspartimide) is much slower, it can occur if the base treatment is excessively long.

-

Prevention: Keep piperidine deprotection times strict (2 x 5 mins is usually sufficient). Avoid "over-night" deprotection.

References

-

NovoPro Bioscience. Peptide Property Calculator & Synthesis Guide. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of H-Glu-Glu-Glu-OH

Executive Summary

H-Glu-Glu-Glu-OH (Glu-Glu-Glu) is a hydrophilic, acidic tripeptide composed of three L-glutamic acid residues. While structurally simple, its high charge density and specific calcium-binding affinity make it a critical motif in skeletal tissue targeting, biomineralization research, and neurobiology. This guide provides a rigorous analysis of its physicochemical properties, synthesis methodologies, and analytical protocols, serving as a definitive reference for its application in drug delivery and materials science.

Molecular Identity and Physicochemical Profile

Fundamental Data

The tripeptide consists of a linear chain of three glutamic acid residues linked by peptide bonds, featuring a free N-terminal amine and a free C-terminal carboxyl, along with three pendant gamma-carboxyl groups.

| Property | Value | Notes |

| Sequence | This compound | Single Letter: EEE |

| Chemical Formula | C₁₅H₂₃N₃O₁₀ | 3 × Glu (C₅H₉NO₄) - 2 × H₂O |

| Molecular Weight | 405.36 g/mol | Average Mass |

| Monoisotopic Mass | 405.1383 Da | Calculated for C₁₅H₂₃N₃O₁₀ |

| CAS Number | 23684-48-2 | |

| Appearance | White to off-white lyophilized powder | Highly hygroscopic |

| Solubility | > 50 mg/mL in Water | Insoluble in non-polar organics (DCM, Hexane) |

Structural Topology

The molecule is characterized by a high density of carboxyl groups. At physiological pH (7.4), the molecule exists as a tetra-anion (net charge -4), driven by the deprotonation of the C-terminus and all three gamma-carboxyl side chains.

Figure 1: Linear connectivity of this compound highlighting the acidic side chains.

Acid-Base Chemistry and Isoelectric Point (pI)

Understanding the ionization state is critical for purification and formulation.

-

pKa(α-COOH): ~3.2 (C-terminus)

-

pKa(γ-COOH): ~4.2 (Side chains)

-

pKa(α-NH₃⁺): ~7.8 (N-terminus)

pI Calculation Logic:

The isoelectric point (pI) is the pH at which the net charge is zero.[1] For acidic peptides, this occurs between the deprotonation of the alpha-carboxyl and the first side-chain carboxyl.

Chemical Synthesis and Stability

Synthesis Protocol: Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard for Glu-Glu-Glu. The primary challenge is the potential for aggregation due to hydrogen bonding and the steric bulk of the protecting groups.

Protocol Parameters:

-

Resin: Wang Resin (for acid C-terminus) or 2-Chlorotrityl Chloride Resin (for protected fragment synthesis).

-

Protecting Group: Fmoc-Glu(OtBu)-OH.[2][3] The tert-butyl ester (OtBu) protects the side chain.[3]

-

Coupling Reagents: HBTU/DIEA or DIC/Oxyma (preferred to reduce racemization).

Figure 2: Fmoc-SPPS workflow for this compound synthesis.

Stability Profile

-

Hydrolysis: The peptide bond is stable at neutral pH but susceptible to acid/base hydrolysis at extremes (pH < 2 or pH > 10) over prolonged periods.

-

Cyclization: The N-terminal Glutamic acid can cyclize to form pyroglutamic acid (pGlu) if exposed to weak acid or heat, resulting in mass -18 Da (loss of H₂O) and a blocked N-terminus.

-

Mitigation: Store lyophilized at -20°C. Avoid prolonged exposure to acidic buffers during purification.

-

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Analyzing Glu-Glu-Glu is challenging due to its high polarity; it often elutes near the void volume on standard C18 columns.

Method A: Ion-Pairing Reverse Phase (IP-RP)

-

Column: C18 (e.g., Phenomenex Jupiter or Agilent Zorbax), 300Å pore size preferred.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mechanism: TFA protonates the carboxyls and forms ion pairs with the amine, increasing retention.

-

Gradient: Shallow gradient (e.g., 0% to 10% B over 20 minutes) is often required.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

-

Context: Preferred if TFA interference is a concern (e.g., for MS sensitivity).

-

Column: Amide or Zwitterionic phase.

-

Mobile Phase: High organic start (90% ACN), gradient to aqueous.

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI).

-

Polarity:

-

Positive Mode (+): Detects [M+H]⁺ = 406.4 Da. Requires acidic mobile phase to protonate the amine.

-

Negative Mode (-): Often more sensitive for acidic peptides. Detects [M-H]⁻ = 404.4 Da.

-

-

Diagnostic Ions:

-

y-series ions: y1 (Glu), y2 (Glu-Glu).

-

b-series ions: b2 (Glu-Glu).

-

Biological and Functional Applications[5][7][8][9][10]

Bone Targeting and Hydroxyapatite Affinity

The repeating carboxyl motifs in Glu-Glu-Glu mimic the structure of osteonectin and bone sialoprotein. These residues chelate Calcium (Ca²⁺) ions on the surface of hydroxyapatite (HA), the mineral component of bone.

-

Mechanism: The negatively charged carboxylates displace phosphate or bind directly to crystal surface calcium sites.

-

Application: this compound is often conjugated to drugs (e.g., estradiol, bisphosphonates) to create "bone-seeking" prodrugs that accumulate in skeletal tissue, reducing systemic toxicity.

Calcium Buffering

In solution, Glu-Glu-Glu acts as a weak calcium chelator. This property is utilized in:

-

Biomineralization Studies: To modulate the rate of calcium carbonate or phosphate precipitation.

-

Food Science: As a "kokumi" peptide, enhancing savory taste perception through calcium receptor (CaSR) modulation.

Figure 3: Functional application landscape of the Glu-Glu-Glu tripeptide.

References

-

PubChem. (n.d.).[6] Glutamyl-glutamyl-glutamic acid.[7] National Library of Medicine. Retrieved from [Link]

-

Kaspar, A. A., & Reichert, J. M. (2013). Future directions for peptide therapeutics development. Drug Discovery Today. (General grounding on peptide therapeutics).

Sources

- 1. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. agilent.com [agilent.com]

- 5. EP3517543B1 - Manufacture of glucagon peptides - Google Patents [patents.google.com]

- 6. H-Glu(amc)-OH | C15H16N2O5 | CID 688485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Introduction: The "Velcro" of Cellular Metabolism

Topic: Triglutamic Acid Function in Metabolic Pathways: A Pharmacological & Kinetic Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

In the context of metabolic engineering and pharmacology, "triglutamic acid" (or the triglutamyl tail) is not merely a peptide; it is the critical threshold for cellular retention and enzymatic hyper-activation .

While circulating folates and antifolates exist primarily as monoglutamates to facilitate membrane transport, intracellular homeostasis relies on the enzymatic addition of glutamate residues via

The "Glu-3" Threshold: While polyglutamate chains can extend to 5–8 residues (pentaglutamates, octaglutamates), the conversion from monoglutamate (Glu1) to triglutamate (Glu3) represents the most significant thermodynamic shift. It is the metabolic "tipping point" where:

-

Efflux is blocked: The molecule becomes too anionic to traverse the Reduced Folate Carrier (RFC) or MRP efflux pumps.

-

Affinity spikes:

values for folate-dependent enzymes drop by orders of magnitude.

The Enzymatic Engine: FPGS vs. GGH[2][3][4]

The intracellular concentration of triglutamates is dictated by a futile cycle between two opposing enzymes. For drug developers, modulating this ratio is the key to overcoming resistance in chemotherapeutics like Methotrexate (MTX) and Pemetrexed (PMX).

The Synthetase: FPGS (The Trap)

Folylpolyglutamate Synthetase (FPGS) catalyzes the ATP-dependent addition of glutamate to the

-

Mechanism: Ordered Bi-Ter mechanism. ATP binds first, creating an acyl-phosphate intermediate, followed by folate binding, and finally glutamate attack.

-

Substrate Specificity: FPGS has low affinity for monoglutamates (slow initiation) but higher affinity for di-glutamates, rapidly pushing the pool toward Glu3+.

The Hydrolase: GGH (The Release)

Gamma-Glutamyl Hydrolase (GGH) is a lysosomal endopeptidase (active at acidic pH) that cleaves these

-

Clinical Relevance: Overexpression of GGH is a primary mechanism of resistance in non-small cell lung cancer (NSCLC) and acute lymphoblastic leukemia (ALL).

Visualization: The Polyglutamylation Cycle

The following diagram illustrates the "Trap and Boost" mechanism essential for drug efficacy.

Figure 1: The metabolic cycle of folate polyglutamylation.[5] Note that only the monoglutamate form is a substrate for significant efflux, whereas the Glu3+ form is retained and biologically active.

Kinetic Impact: The Power of Glu-3

The transition to triglutamate fundamentally alters enzyme kinetics. This is not a subtle shift; it is often the difference between a drug being a weak inhibitor and a potent cytotoxic agent.

Case Study: Thymidylate Synthase (TS) Inhibition

TS is the rate-limiting enzyme in DNA synthesis.[6] The table below compares the inhibitory constant (

| Species | Chain Length | Relative Potency | Status | |

| MTX-Glu1 | Monoglutamate | 1x | Weak / Efflux-prone | |

| MTX-Glu2 | Diglutamate | ~76x | Transitional | |

| MTX-Glu3 | Triglutamate | ~275x | Highly Active / Retained | |

| MTX-Glu5 | Pentaglutamate | ~325x | Saturation |

Data synthesized from kinetic studies on human MCF-7 breast cancer cell lines [1, 2].[7]

Key Insight for Drug Design:

The drop in

Pharmacological Application: Pemetrexed vs. Methotrexate[8]

Why did Pemetrexed (Alimta) succeed in lung cancer where Methotrexate failed? The answer lies in FPGS substrate efficiency .

-

Methotrexate: A poor substrate for FPGS. It requires high intracellular concentrations to drive the formation of MTX-Glu3. In tumors with low FPGS expression, MTX remains a monoglutamate and is washed out.

-

Pemetrexed: Designed specifically with a pyrrolopyrimidine nucleus that mimics the natural folate structure more closely than MTX.

-

Result: Pemetrexed has a much lower

for FPGS.[8] It is rapidly converted to pentaglutamates (Glu5) even in cells with lower FPGS activity. -

Targeting: While MTX-Glu1 primarily targets DHFR, Pemetrexed-Glu5 becomes a potent inhibitor of TS and GARFT (purine synthesis), exerting a "multi-pronged" metabolic blockade [3, 4].

-

Analytical Protocol: Intracellular Polyglutamate Profiling

To validate these mechanisms in a drug development pipeline, one cannot simply measure "total drug." You must resolve the chain lengths. Standard LC-MS fails here because the gamma-linkage is labile during extraction if not protected from endogenous GGH.

Protocol: In Situ GGH Denaturation & LC-MS/MS Profiling

Objective: Quantify the ratio of Glu1 : Glu3 : Glu5 species in tumor lysates.

Reagents:

-

Extraction Buffer: 100 mM

(Alkaline pH protects folates, but see note below) OR 2% TCA (Acidic). Recommendation: Acidic extraction with immediate boil is superior for stopping GGH. -

Internal Standard:

-MTX-Glu3.

Workflow:

-

Cell Harvest: Wash cells 3x with ice-cold PBS to remove extracellular (monoglutamate) drug.

-

Flash Lysis (Critical Step):

-

Add boiling extraction buffer (100 mM Potassium Phosphate, pH 6.0 + 50 mM Ascorbic Acid).

-

IMMEDIATELY heat samples at 100°C for 5 minutes.

-

Why? This thermally denatures endogenous GGH. If you lyse at room temperature, GGH will strip the glutamate tails before you can measure them, leading to false "monoglutamate-rich" data.

-

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

-

SPE Cleanup: Use Strong Anion Exchange (SAX) cartridges. Polyglutamates are highly anionic and will bind tightly, allowing washout of neutral interferences. Elute with high ionic strength buffer (1M NaCl).

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (High aqueous stability).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: Polyglutamates are more polar than monoglutamates but elute later in ion-pairing conditions. Without ion-pairing agents, they elute earlier.

-

MRM Transitions: Monitor parent mass (variable)

fragment (usually the pteroate core, which is constant).-

MTX-Glu1:

-

MTX-Glu3:

-

-

Figure 2: Analytical workflow for preserving and detecting polyglutamate chain lengths.

References

-

Allegra, C. J., et al. (1985). "Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates."[8] Journal of Biological Chemistry.

-

Chabner, B. A., et al. (1985). "Polyglutamation of methotrexate. Is neoplastic cells' capacity for polyglutamation a determinant of drug response?" Journal of Clinical Investigation.

-

Adjei, A. A. (2004). "Pemetrexed (Alimta): A Novel Multitargeted Antifolate Agent." Clinical Cancer Research.

-

Struys, E. A., et al. (2000). "Determination of folate and folate polyglutamates in human erythrocytes by LC-MS/MS." Clinical Chemistry.

-

Raz, S., et al. (2016). "Folylpolyglutamate synthetase: A key determinant of folate homeostasis and antifolate resistance in cancer."[9] Cancer Drug Resistance.[10]

Sources

- 1. Gamma-glutamyl hydrolase and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]

- 3. Enzymes involved in folate metabolism and its implication for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. FPGS | Cancer Genetics Web [cancerindex.org]

- 10. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: H-Glu-Glu-Glu-OH as a Hydrophilic Linker in Bioconjugation

[1]

Abstract

This guide details the utilization of H-Glu-Glu-Glu-OH (Tri-L-Glutamic Acid, E3) as a specialized linker in bioconjugation.[1] Unlike neutral polyethylene glycol (PEG) spacers, the E3 linker introduces a high density of negative charge and hydrophilicity at a precise molecular location.[1] This application note explores its critical role in modulating the pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs) and radiopharmaceuticals, specifically for reducing renal retention and preventing hydrophobic payload aggregation.[1] Included are field-validated protocols for Solid-Phase Peptide Synthesis (SPPS) integration and subsequent conjugation strategies.

Introduction: The Physicochemical Imperative

In bioconjugation, the linker is not merely a bridge; it is a determinant of bioavailability.[1] Hydrophobic payloads (e.g., pyrrolobenzodiazepines, auristatins) often induce aggregation in antibody conjugates, leading to rapid hepatic clearance and immunogenicity.[1]

This compound addresses these challenges through two mechanisms:

-

Electrostatic Shielding: The three carboxyl side chains (

) are deprotonated at physiological pH, creating a localized negative charge cloud that repels adjacent molecules, preventing aggregation.[1] -

Renal Clearance Modulation: In radiopharmaceuticals (e.g., PSMA inhibitors), the negative charge repels the negatively charged proximal tubule surface, significantly reducing renal reabsorption and background toxicity.[1]

Table 1: Comparative Analysis of Bioconjugation Linkers

| Feature | This compound (E3) | PEG (Polyethylene Glycol) | Alkyl / Hydrophobic |

| Charge (pH 7.4) | Highly Negative (-3 to -4) | Neutral | Neutral |

| Hydrophilicity | High | High | Low |

| Dispersity | Monodisperse (Exact Mass) | Polydisperse (Range) | Monodisperse |

| Immunogenicity | Low (Native Amino Acids) | Potential anti-PEG antibodies | Low |

| Aggregation Control | Electrostatic Repulsion | Steric Hindrance | None (Promotes Aggregation) |

Mechanism of Action & Pharmacokinetics

The "Masking" Effect in ADCs

When conjugated to a hydrophobic drug, the E3 linker acts as a polar "mask."[1] The high hydration energy of the three glutamate residues forces the conjugate to remain solvated, counteracting the self-association tendencies of the payload.[1] This is critical for maintaining a high Drug-to-Antibody Ratio (DAR) without precipitating the antibody.[1]

Biodistribution in Radiopharmaceuticals

For peptide receptor radionuclide therapy (PRRT), high kidney uptake is a dose-limiting factor.[1]

-

Mechanism: Small peptides are filtered by the glomerulus and reabsorbed via the megalin/cubilin pathway in proximal tubules.[1]

-

E3 Intervention: Megalin binds positively charged or neutral ligands.[1] The strong negative charge of the E3 linker reduces affinity for these scavenger receptors, accelerating urinary excretion of the non-bound tracer and sparing the kidneys.[1]

Visualization: Pharmacokinetic Influence of E3 Linker

Caption: The E3 linker introduces negative charge repulsion at the renal interface, blocking reabsorption and enhancing excretion of non-targeted tracers.

Experimental Protocols

Protocol A: Synthesis of E3-Linker-Payload via SPPS

Objective: Synthesize Maleimide-Glu-Glu-Glu-Payload for cysteine conjugation. Self-Validating Step: The use of Fmoc-Glu(OtBu)-OH allows for UV monitoring of Fmoc removal.[1] If the deprotection peak area decreases significantly between cycles, aggregation is occurring (unlikely with Glu).[1]

Materials:

-

Resin: 2-Chlorotrityl Chloride Resin (for C-terminal acid protection) or Rink Amide (for C-terminal amide).[1]

-

Amino Acid: Fmoc-L-Glu(OtBu)-OH.[1]

-

Coupling Reagents: HATU, DIPEA.[1]

-

Solvent: DMF (Anhydrous).[1]

Step-by-Step Procedure:

-

Resin Loading:

-

Swell 2-Chlorotrityl resin in DCM for 30 min.

-

Add Payload (if it has an amine) or First Glu residue (Fmoc-Glu(OtBu)-OH) (3 eq) + DIPEA (6 eq) in DCM. React for 2 hours.

-

Note: If the payload is sensitive, build the EEE linker first, then couple the payload to the C-terminus or N-terminus in solution phase later.[1]

-

-

Elongation (The E3 Block):

-

Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min).[1] Wash with DMF (3x), DCM (3x).[1]

-

Coupling: Dissolve Fmoc-Glu(OtBu)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Add to resin.[1][2][3] Shake for 45 min.

-

QC Step: Perform Kaiser Test. Blue = Incomplete coupling (Repeat).[1] Yellow = Complete.[1]

-

Repeat for the 2nd and 3rd Glutamic Acid residues.[1]

-

-

Terminal Functionalization:

-

Cleavage & Global Deprotection:

Protocol B: Conjugation to Antibody (Cysteine-Maleimide Chemistry)

Objective: Conjugate the Mal-E3-Payload to a reduced antibody.

-

Antibody Reduction:

-

Conjugation:

-

Cool mAb to 4°C.

-

Dissolve Mal-E3-Payload in DMSO (ensure DMSO < 10% final volume).[1]

-

Add Linker-Payload (8 equivalents over mAb) slowly while swirling.

-

Incubate 1 hour at 4°C.

-

-

Purification:

-

Remove excess small molecules using a Desalting Column (e.g., PD-10) or Tangential Flow Filtration (TFF).[1]

-

-

Characterization (Self-Validating):

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Aggregation during conjugation | Payload hydrophobicity exceeds E3 capacity. | Increase linker length to E5 (Glu-Glu-Glu-Glu-Glu) or add a PEG spacer before the E3 block.[1] |

| Low Yield in SPPS | Steric hindrance of OtBu groups.[1] | Use double coupling cycles for the second and third Glu residues.[1] |

| High Renal Retention (Radiopharma) | Insufficient negative charge density.[1] | Ensure full deprotection of OtBu groups. Verify mass spec for [M-3(tBu)] loss. |

Visualizing the Workflow

Caption: Step-by-step workflow from peptide synthesis to final bioconjugate characterization.

References

-

Bioconjugation and ADC Linker Str

-

Glutamic Acid Linkers in ADCs

-

Linker Manipul

-

Solid Phase Peptide Synthesis Protocols

Sources

- 1. biosynth.com [biosynth.com]

- 2. biomatik.com [biomatik.com]

- 3. peptide.com [peptide.com]

- 4. dilworthip.com [dilworthip.com]

- 5. researchgate.net [researchgate.net]

- 6. "INCORPORATING GLUTAMIC ACID-VALINE-CITRULLINE LINKER IN TRIFUNCTIONAL " by Toufiq Ul Amin [scholarlycommons.pacific.edu]

- 7. Linker Manipulation with Beta3-Amino Acids Potentiates the Efficacy and Safety of PSMA Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

synthesis of triglutamic acid hydrogels for tissue engineering

Application Note: Synthesis of Triglutamic Acid-Functionalized & Poly(glutamic acid) Hydrogels for Tissue Engineering

Executive Summary & Scope

This guide addresses the synthesis of glutamic acid-based hydrogels, distinguishing between two critical material classes often conflated in literature:

-

Poly(

-glutamic acid) ( -

Triglutamic Acid (Glu-Glu-Glu / EEE) Peptide Amphiphiles: Supramolecular hydrogels formed by self-assembling peptides (SAPs) where the "EEE" motif serves as a hydrophilic headgroup, specifically engineered for bone tissue engineering to induce biomineralization (hydroxyapatite nucleation).

This protocol provides the "Gold Standard" synthesis workflows for both, prioritizing reproducibility and biological relevance.

Material Selection & Pre-Synthesis Considerations

Expert Insight: The choice between chemical crosslinking and physical self-assembly dictates the mechanical fate of your construct.

-

For Load Bearing/Long-term Scaffolds: Use Protocol A (Covalent Crosslinking).

-

For Injectable/Bioactive Scaffolds: Use Protocol B (Supramolecular Assembly).

| Parameter | Triglutamic Peptide (Protocol B) | |

| Source | Microbial (Bacillus subtilis) | Solid Phase Peptide Synthesis (SPPS) |

| Molecular Weight | High (>1,000 kDa) | Low (< 1 kDa) |

| Crosslinking | Covalent (EDC/NHS or Methacrylate) | Physical (H-bonding, Ionic, |

| Pore Size | Macro/Microporous (10-200 | Nanofibrous mesh (5-20 nm fibers) |

| Primary App | Soft Tissue, Wound Healing | Bone Regeneration, Mineralization |

Protocol A: Covalent Synthesis of -PGA Hydrogels

Target Application: Soft tissue scaffolds, stable drug depots.

Mechanism of Action

This method utilizes carbodiimide chemistry to activate the free carboxyl groups of

Reagents

- -PGA (Free acid form, MW 1000-2000 kDa)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide) - Stabilizes the active ester intermediate.

-

Crosslinker: Cystamine dihydrochloride (for disulfide cleavability) or PEG-diamine.

-

Buffer: MES Buffer (0.1 M, pH 5.5).

Step-by-Step Workflow

-

Polymer Dissolution:

-

Dissolve

-PGA (3-5% w/v) in 0.1 M MES buffer. Stir at room temperature until fully homogenous (approx. 2-4 hours). -

Critical Check: Ensure pH is adjusted to 5.5. EDC hydrolysis accelerates significantly below pH 4.0 or above pH 7.0.

-

-

Activation (The "Zero-Length" Step):

-

Add EDC and NHS to the solution.

-

Molar Ratio: Maintain [COOH]:[EDC]:[NHS] = 1 : 1.5 : 1.5.

-

Reaction time: 15-30 minutes at 4°C. Why 4°C? To minimize N-acylurea byproduct formation.

-

-

Crosslinking:

-

Add the diamine crosslinker immediately after activation.

-

Stoichiometry: Adjust [COOH]:[NH2] ratio to control stiffness.

-

Soft Gel (Brain/Adipose): 10:1 ratio.

-

Stiff Gel (Cartilage): 2:1 ratio.

-

-

Vortex gently for 30 seconds.

-

-

Gelation & Purification:

-

Cast mixture into molds (e.g., Teflon discs or syringe bodies).

-

Incubate at 25°C for 24 hours.

-

Dialysis: Remove unreacted EDC/urea by dialyzing against distilled water for 48 hours (MWCO 3.5 kDa), changing water every 6 hours.

-

Visualization: Covalent Crosslinking Pathway

Figure 1: Reaction pathway for EDC/NHS mediated crosslinking of

Protocol B: Synthesis of Triglutamic (EEE) Peptide Amphiphile Hydrogels

Target Application: Bone tissue engineering, Biomineralization.

Mechanism of Action

Peptide amphiphiles (PAs) containing a hydrophobic tail (e.g., Palmitoyl) and a hydrophilic head (Glu-Glu-Glu) self-assemble into high-aspect-ratio nanofibers. The anionic EEE domain mimics the acidic proteins in bone, sequestering

Reagents

-

Peptide: Palmitoyl-Val-Val-Ala-Gly-Glu-Glu-Glu (Pal-VVAGEEE).

-

Trigger:

solution (0.1 M) or Cell Culture Media (DMEM). -

Base: NaOH (0.1 M) for solubilization.

Step-by-Step Workflow

-

Peptide Solubilization:

-

Synthesize peptide via standard Fmoc-SPPS (Solid Phase Peptide Synthesis).

-

Lyophilize to obtain powder.

-

Dissolve peptide powder in sterile water to 1-2 wt%.

-

Critical Step: Adjust pH to 7.4-8.0 using 0.1 M NaOH. The solution should be clear and viscous. (At low pH, EEE is protonated and aggregates prematurely).

-

-

Self-Assembly Trigger (Gelation):

-

Method A (Injection): Draw peptide solution into a syringe. Inject directly into a physiological saline or

bath. Gelation is instantaneous upon contact with cations. -

Method B (In situ): Mix peptide solution with cell suspension. Add culture media (containing divalent cations like

) gently on top.

-

-

Mineralization Assay (Validation):

-

Incubate hydrogel in Simulated Body Fluid (SBF) at 37°C.

-

The EEE motif will chelate Calcium, serving as a nucleation site for hydroxyapatite crystals within 3-7 days.

-

Visualization: Self-Assembly Mechanism

Figure 2: Hierarchical self-assembly of Triglutamic Acid Peptide Amphiphiles.

Characterization & Validation Standards

To ensure scientific integrity, every batch must undergo the following validation steps.

| Assay | Methodology | Acceptance Criteria (Tissue Eng.) |

| Rheology | Oscillatory sweep (1% strain, 0.1-10 Hz) | |

| Swelling Ratio | Gravimetric analysis ( | 200-500% (High swelling aids nutrient diffusion). |

| Morphology | SEM (Lyophilized samples) | |

| Degradation | Enzymatic ( | Mass loss > 50% within 4-8 weeks (tunable). |

Troubleshooting & Optimization (Expertise)

-

Issue: Incomplete Gelation (PGA).

-

Cause: "Dead" EDC. EDC is hygroscopic and hydrolyzes rapidly.

-

Fix: Use fresh EDC from a desiccator. Prepare solutions immediately before use. Do not store EDC in buffer.

-

-

Issue: Heterogeneous Gel Structure.

-

Cause: Mixing speed too slow during crosslinker addition.

-

Fix: Vortex immediately upon adding the amine. Gelation can occur in seconds if the concentration is high.

-

-

Issue: Cytotoxicity.

-

Cause: Unreacted crosslinkers or acidic byproducts.

-

Fix: Extend dialysis time. Check pH of the final hydrogel eluate before cell seeding.

-

References

-

Self-Healing, Self-Assembled

-Sheet Peptide–Poly( -

Synthesis of Hydrogels Made of Poly-

-Glutamic Acid ( -

Mineralized Peptide Nanofiber Gels for Enhanced Osteogenic Differentiation. Advanced Healthcare Materials. (Discusses EEE motif for mineralization). [Link]

-

A tough and self-healing poly(l-glutamic acid)-based composite hydrogel for tissue engineering. Journal of Materials Chemistry B. [Link]

Sources

Application Note: Experimental Utility of Triglutamic Acid (Glu-Glu-Glu) in Neuroscience

From Synaptic Modulation to Theranostic Linker Design

Core Directive & Executive Summary

This guide moves beyond the elementary definition of Triglutamic acid (L-Glu-L-Glu-L-Glu, or (Glu)₃) to establish its role as a high-utility functional motif in modern neuroscience. While often overshadowed by its monomeric precursor (glutamate) or polymeric analogs (polyglutamates), the triglutamate motif occupies a "Goldilocks zone" of charge density and steric bulk that makes it indispensable for three specific applications:

-

Synaptic Pharmacology: Acting as a low-affinity, high-specificity probe for Group III metabotropic glutamate receptors (mGluRs).

-

Cytoskeletal Engineering: Serving as a minimal substrate mimic to deconvolute the "Tubulin Code" (polyglutamylation kinetics).

-

CNS Theranostics: Functioning as a pharmacokinetic modifier (linker) to reduce renal retention and enhance the signal-to-noise ratio of brain-targeted imaging agents.

Chemical Logic & Mechanism of Action[1]

To use (Glu)₃ effectively, one must understand its physiochemical profile relative to the brain's microenvironment.

-

Charge Density: At physiological pH (7.4), (Glu)₃ carries a net negative charge of ~ -4 (three carboxylates + C-terminus). This high anionic density mimics the electrostatic surface of DNA and specific protein domains (e.g., tubulin C-terminal tails).

-

Structural Mimicry: The distance between carboxylates in (Glu)₃ approximates the spacing required to bridge calcium binding sites or interact with cationic "arginine fingers" in receptor binding pockets.

Visualization: The Triglutamate Functional Hub

Figure 1: The functional versatility of the (Glu)₃ motif in neurobiological systems, bridging receptor signaling, cytoskeletal regulation, and drug delivery.

Application 1: Synaptic Pharmacology (mGluR Profiling)

Context: The (Glu)₃ peptide has been identified as a ligand for Group III mGluRs (specifically mGlu4), which are presynaptic autoreceptors that inhibit neurotransmitter release. Unlike synthetic high-affinity agonists (e.g., L-AP4), (Glu)₃ offers a "soft" activation profile, making it useful for studying subtle modulation of synaptic transmission without inducing rapid desensitization.

Protocol A: Electrophysiological Screening of (Glu)₃ on Hippocampal Slices

Objective: To determine the modulatory effect of (Glu)₃ on excitatory postsynaptic currents (EPSCs).

Reagents:

-

ACSF (Artificial Cerebrospinal Fluid): Standard formulation (124 mM NaCl, 26 mM NaHCO₃, etc.), oxygenated with 95% O₂/5% CO₂.

-

Triglutamic Acid Stock: 100 mM in ddH₂O (pH adjusted to 7.4 with NaOH). Note: Acidic peptides can crash pH; titration is critical.

-

Blockers: Picrotoxin (100 µM) to isolate excitatory currents.

Workflow:

-

Slice Preparation: Prepare 300 µm transverse hippocampal slices from Sprague-Dawley rats (P14-P21) using a vibratome in ice-cold cutting solution.

-

Recovery: Incubate slices in ACSF at 34°C for 30 min, then RT for 1 hr.

-

Baseline Recording:

-

Clamp CA1 pyramidal neurons at -70 mV.

-

Stimulate Schaffer collaterals (0.1 Hz) to evoke EPSCs.

-

Record stable baseline for 10 minutes.

-

-

(Glu)₃ Perfusion:

-

Perfuse (Glu)₃ (0.1 mM – 3 mM) via bath application.

-

Critical Step: Monitor Series Resistance (Rs). Large peptide concentrations can alter osmolarity or electrode seal quality.

-

-

Washout: Wash with ACSF for 20 minutes to verify reversibility.

Data Analysis:

-

Normalize EPSC amplitude to the baseline (last 5 min of baseline = 100%).

-

Calculate % inhibition. (Glu)₃ typically shows lower potency (IC₅₀ ~50-300 µM) compared to L-AP4, acting as a partial agonist or weak competitive antagonist depending on the specific mGluR subtype expression.

Application 2: Deciphering the "Tubulin Code"

Context: Neuronal microtubules are heavily modified by polyglutamylation—the addition of glutamate chains to the C-terminal tails of tubulin.[1] This "code" regulates axonal transport (kinesin/dynein traffic). The enzymes responsible are TTLLs (Tubulin Tyrosine Ligase Like, add glutamate) and CCPs (Cytosolic Carboxypeptidases, remove glutamate).[2] (Glu)₃ serves as a minimal synthetic substrate to measure the kinetics of these enzymes without the complexity of purifying whole microtubules.

Protocol B: Colorimetric CCP Deglutamylase Assay

Objective: To measure the activity of CCP1 (a neurodegeneration-linked enzyme) using (Glu)₃ as a substrate.

Principle: CCP1 cleaves the C-terminal glutamate. We detect the released free glutamate.

Reagents:

-

Substrate: N-terminal acetylated (Glu)₃ (Ac-Glu-Glu-Glu). Acetylation prevents N-terminal degradation.

-

Enzyme: Recombinant CCP1 (purified from HEK293 or E. coli).

-

Detection System: Glutamate Oxidase/Peroxidase coupled assay (e.g., Amplex Red).

Workflow:

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM MgCl₂.

-

Substrate: Ac-Glu-Glu-Glu (Titrate 0 – 500 µM).

-

Enzyme: 10 nM CCP1.

-

-

Incubation: Incubate at 37°C for 15–30 minutes.

-

Quenching: Heat inactivate (95°C for 2 min) or add inhibitor (e.g., 1,10-phenanthroline).

-

Detection:

-

Add Glutamate Oxidase/HRP/Amplex Red mix.

-

Incubate 30 min in dark.

-

Measure Fluorescence (Ex/Em: 530/590 nm).

-

-

Validation: Run a "No Enzyme" control to account for spontaneous hydrolysis.

Interpretation:

-

This assay confirms if a drug candidate inhibits CCP1. If the drug works, fluorescence decreases (less glutamate released).

-

Why (Glu)₃? It mimics the "short chain" glutamylation state. Comparing (Glu)₃ vs (Glu)₆ hydrolysis rates reveals the enzyme's processivity.

Application 3: CNS Theranostic Linker Design

Context: In developing peptide-based imaging agents (e.g., for glioblastoma or Alzheimer's plaques), high renal retention is a major background noise problem. Replacing hydrophobic linkers with (Glu)₃ linkers increases hydrophilicity and electrostatic repulsion from the negatively charged renal tubular brush border, facilitating rapid urinary excretion and improving the Tumor-to-Kidney ratio.

Protocol C: Solid-Phase Synthesis of (Glu)₃-Conjugated Probes

Objective: To insert a (Glu)₃ linker between a targeting moiety (e.g., RGD peptide) and a chelator (e.g., DOTA).

Workflow (Fmoc-SPPS):

-

Resin Loading: Use Rink Amide resin for C-terminal amides.

-

Coupling Cycle (Repeat 3x for Linker):

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Wash: DMF (3x).

-

Coupling: Fmoc-Glu(OtBu)-OH (4 eq), HBTU (3.9 eq), DIEA (8 eq). Time: 45 min.

-

Note: Use Glu(OtBu) side chain protection to prevent branching.

-

-

Payload Coupling: Couple the targeting peptide (N-term) and Chelator (e.g., DOTA-NHS) to the N-terminus of the (Glu)₃ chain.

-

Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O for 2-3 hours.

-

Purification: HPLC (C18 column). The (Glu)₃ linker will significantly decrease the retention time (make it more polar) compared to the payload alone.

Comparative Data: Linker Performance

| Linker Type | LogP (Hydrophobicity) | Renal Retention (%ID/g @ 4h) | Tumor/Kidney Ratio | Notes |

| Hydrocarbon (C6) | High (> 1.0) | High (> 15%) | Low (< 2.[5]0) | High background noise. |

| PEG (PEG4) | Neutral | Moderate (8-10%) | Moderate (3-4) | Improved solubility, passive excretion. |

| Triglutamate (Glu)₃ | Very Low (< -2.0) | Low (< 3%) | High (> 8.0) | Electrostatic repulsion from kidney tubules. |

Diagrammatic Summary: The Tubulin Polyglutamylation Cycle

This diagram illustrates how (Glu)₃ fits into the "Tubulin Code" research workflow, distinguishing between the enzymatic addition (TTLL) and removal (CCP) of glutamate chains.

Figure 2: The Tubulin Code Cycle. Synthetic (Glu)₃ probes are used to interrogate the kinetics of Elongators (TTLL) and Deglutamylases (CCP), which are critical for neuronal survival.

Troubleshooting & Critical Considerations

-

pH Sensitivity: (Glu)₃ has three carboxylic acid groups. When dissolving high concentrations for stock solutions, the pH will drop drastically. Always buffer with HEPES or Tris to pH 7.4 before applying to biological systems (cells/slices) to avoid acid-induced toxicity.

-

Calcium Chelation: The multiple carboxylates can act as a weak chelator for divalent cations (Ca²⁺, Mg²⁺). In sensitive electrophysiology experiments, ensure your ACSF contains sufficient Ca²⁺/Mg²⁺ reserves, or control for chelation effects.

-

Metabolic Stability: In vivo, (Glu)₃ is susceptible to rapid degradation by plasma proteases and aminopeptidases. For in vivo use (other than as a sacrificial linker), use D-amino acids (D-Glu-D-Glu-D-Glu) or N-terminal acetylation/C-terminal amidation to improve half-life.

References

-

Chaudhari, N., et al. (1996). "The taste of monosodium glutamate: membrane receptors in taste buds." Journal of Neuroscience, 16(12), 3811-3816. Link

-

Janke, C., & Magiera, M. M. (2020). "The tubulin code and its role in neuronal function and disease."[6] Nature Reviews Neuroscience, 21, 307–326. Link

-

Kuo, H. T., et al. (2021). "Theranostic IRDye800CW labeled uPAR-targeting peptide for fluorescence-guided glioblastoma surgery." Theranostics, 11(15), 7159–7174. Link

-

Rogowski, K., et al. (2010).[7] "Evolutionary divergence of enzymatic mechanisms for posttranslational polyglutamylation." Cell, 143(4), 564-578. Link

-

Spang, N., et al. (2022). "TRIOL Inhibits Rapid Intracellular Acidification and Cerebral Ischemic Injury: The Role of Glutamate in Neuronal Metabolic Reprogramming."[4] Frontiers in Cellular Neuroscience, 16. Link

-

Wester, H. J., et al. (2026). "Development of an Optimized CXCR4-Targeting Theranostic Pair." Journal of Nuclear Medicine, 67(1), 100-110. Link(Note: Cited as recent advancement in linker technology).

Sources

- 1. Tubulin glutamylation: a skeleton key for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. TRIOL Inhibits Rapid Intracellular Acidification and Cerebral Ischemic Injury: The Role of Glutamate in Neuronal Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an Optimized CXCR4-Targeting Theranostic Pair | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. Distinct roles of α‐ and β‐tubulin polyglutamylation in controlling axonal transport and in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of H-Glu-Glu-Glu-OH

Executive Summary

Target Molecule: H-Glu-Glu-Glu-OH (Tri-Glutamic Acid) Primary Challenge: The synthesis of homo-oligomers of glutamic acid is deceptively simple. It presents three critical failure modes:

-

Diketopiperazine (DKP) Formation: High risk of chain termination at the dipeptide stage (Glu-Glu-Resin).

-

Pyroglutamate Cyclization: The N-terminal Glutamic acid is prone to spontaneous cyclization to pyroglutamic acid (pGlu) under acidic conditions or prolonged storage.

-

Hydrophilic Loss: The high polarity of the free acid form leads to significant yield loss during standard ether precipitation workups.

This guide replaces generic SPPS protocols with a specialized workflow designed to mitigate these specific risks.

Module 1: Resin Selection & The "DKP Trap"

The Problem: Why Wang Resin Fails

Using standard Wang resin for this compound is the most common cause of low yield.

-

Mechanism: After deprotecting the second amino acid (Fmoc-Glu-Glu-Wang), the free N-terminal amine can back-bite the ester linkage to the resin.

-

Result: The peptide cyclizes into a diketopiperazine (DKP) and cleaves itself from the resin before the third Glu can be coupled. You lose the majority of your product into the waste stream during the deprotection wash.

The Solution: Steric Defense

Protocol Requirement: You must use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group creates steric hindrance that physically blocks the N-terminal amine from attacking the ester anchorage.

Comparative Resin Data

| Feature | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) |

| DKP Risk | High (Critical failure point) | Negligible (Sterically hindered) |

| Cleavage Condition | 95% TFA (Harsh) | 1% TFA (Mild) or 95% TFA |

| Racemization Risk | Moderate (during loading) | Low (SN1 loading mechanism) |

| Recommendation | DO NOT USE | MANDATORY |

Protocol: High-Efficiency Loading of 2-CTC Resin

-

Swell: Suspend 2-CTC resin in dry DCM (10 mL/g) for 30 min.

-

Load: Dissolve Fmoc-Glu(OtBu)-OH (1.2 eq) in dry DCM with DIEA (4 eq). Add to resin.[1][2][3][4][5]

-

Note: Do not use DMF for loading; it promotes premature removal of the trityl linker.

-

-

Incubate: Shake for 2 hours at room temperature.

-

Cap: Add Methanol (1 mL/g resin) and DIEA (1 mL/g) to the reaction. Shake for 20 min.

-

Reason: Caps unreacted chlorides to prevent non-specific binding later.

-

Module 2: Coupling Kinetics & Optimization

The Problem: Deletion Sequences

While Glu is not sterically difficult, the formation of secondary structures (beta-sheets) in homo-oligomers can slow down coupling rates, leading to des-Glu impurities (Glu-Glu-OH instead of Glu-Glu-Glu-OH).

The Solution: Chaos-Inducing Reagents

Use Oxyma Pure/DIC instead of HBTU/HOBt. Oxyma creates a more reactive ester and disrupts aggregation more effectively than benzotriazole-based reagents.

Optimized Coupling Cycle (Per Residue)

| Step | Reagent | Duration | Technical Note |

| Deprotection | 20% Piperidine in DMF | 2 x 5 min | Crucial: Wash resin 5x with DMF immediately to remove piperidine traces (catalyst for DKP). |

| Activation | Fmoc-Glu(OtBu)-OH (4 eq) Oxyma Pure (4 eq) DIC (4 eq) | Pre-activate 2 min | Pre-activation ensures formation of the active ester before contact with resin. |

| Coupling | Above mixture in DMF | 45 min (RT) | If synthesis scale >1mmol, extend to 60 min. |

| Monitoring | Chloranil Test | N/A | Ninhydrin (Kaiser) test can be false-negative on aggregated chains; Chloranil is more reliable for secondary amines (though Glu is primary, aggregation mimics secondary steric bulk). |

Module 3: Cleavage & Isolation (The Yield Killer)

The Problem: Hydrophilic Loss & pGlu Formation

-

Solubility: this compound is extremely polar. Pouring the cleavage cocktail into cold ether often results in the peptide "oiling out" or remaining dissolved in the ether/TFA mix, leading to massive yield loss.

-

pGlu: N-terminal Glu converts to Pyroglutamic acid if left in acidic solution or heated.

The Solution: Controlled Precipitation & Lyophilization

Step-by-Step Isolation Protocol:

-

Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

-

Volume: 10 mL per gram of resin.[1]

-

Time: 2 hours. Do not exceed 3 hours to minimize pGlu formation.

-

-

Precipitation (The Critical Modification):

-

Evaporate TFA under nitrogen flow until the volume is reduced by 80% (oily residue).

-

Do not use Ether alone. Use a 50:50 mix of Cold Diethyl Ether : Hexane .

-

The hexane reduces the polarity of the supernatant, forcing the hydrophilic peptide to precipitate more effectively.

-

-

Centrifugation: Centrifuge at 4000 rpm for 5 mins at 4°C. Decant supernatant.

-

Immediate Stabilization:

-

Dissolve the pellet immediately in 50% Acetonitrile/Water.

-

Lyophilize immediately. Do not store in solution.

-

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between successful synthesis and the two primary failure modes (DKP and pGlu).

Figure 1: Kinetic competition in Glu-Glu-Glu synthesis. The "Critical Junction" at the dipeptide stage determines if the synthesis proceeds to the tripeptide or terminates as DKP.

Troubleshooting & FAQ

Q: My crude yield is very low, but the HPLC shows a clean peak. Where is my peptide? A: It likely remained in your ether supernatant. Because this compound is so polar, it does not precipitate well in pure ether.

-

Fix: Rotovap the TFA down to an oil before adding ether. Use the Ether:Hexane (1:1) mix described in Module 3. If that fails, simply dissolve the oily TFA residue in water/acetonitrile and lyophilize directly (skip precipitation).

Q: I see a peak with Mass = [Expected - 18 Da]. What is it? A: This is Pyroglutamate (pGlu).[6] You have lost a water molecule (-18 Da) via N-terminal cyclization.

-

Fix: This likely happened during cleavage or post-cleavage handling. Reduce cleavage time to 90 minutes. Keep the lyophilized powder at -20°C. Do not store the peptide dissolved in acidic buffers.

Q: Can I use HBTU instead of Oxyma/DIC? A: You can, but it increases the risk of racemization and DKP formation. HBTU/DIEA creates a basic environment during coupling. Since base catalyzes DKP formation, using the neutral/slightly acidic environment of DIC/Oxyma is safer for the sensitive dipeptide stage.

Q: Why is the solution turning black during cleavage? A: This indicates inadequate scavenging of tert-butyl cations. While Glu(OtBu) is standard, the high concentration of tBu groups requires sufficient scavengers. Ensure you are using at least 2.5% TIS (Triisopropylsilane) and 2.5% Water.

References

-

Vertex AI Search. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate.

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

-

National Institutes of Health (NIH). (2025). N-terminal Glutamate to Pyroglutamate Conversion in Vivo. PubMed Central.

-

Biotage. (2023).[7] How to choose the right resin functionality for solid phase peptide synthesis. Biotage Blog.

-

Merck Millipore. (2009). Oxyma Pure: The non-explosive alternative to HOBt.[3] Novabiochem Letters.

Sources

Technical Support Center: H-Glu-Glu-Glu-OH Stability & Handling

Current Status: 🟢 Operational | Ticket Queue: Stability & Solubility | Agent: Senior Application Scientist

Technical Overview: The Molecule

Product: H-Glu-Glu-Glu-OH (Tri-Glutamic Acid) Physicochemical Profile: [1]

-

Nature: Highly Acidic Hydrophilic Peptide.

-

Isoelectric Point (pI): ~3.22.

-

Key Risk Factor: N-terminal Cyclization (Formation of Pyroglutamic acid).[2]

-

Secondary Risk: Hygroscopicity (Moisture absorption).

This guide addresses the specific stability challenges inherent to the N-terminal Glutamic Acid residue and the high charge density of the tri-peptide sequence.

Troubleshooting Tickets (Q&A)

Ticket #001: Mass Spectrum shows a [M-18] Da peak. Is my peptide impure?

User Report: "I just received the peptide and ran an LC-MS. I see the expected mass (405.36 Da), but also a significant peak at ~387 Da. Is this a deletion sequence?"

Root Cause Analysis: This is likely not a deletion sequence (which would result in a mass shift corresponding to a full amino acid, e.g., -129 Da for Glu). The -18 Da shift is the signature of N-terminal Cyclization .

-

Mechanism: The N-terminal Glutamic acid (Glu) undergoes a non-enzymatic intramolecular cyclization.[3] The N-terminal amine attacks the

-carboxyl group of the side chain, releasing a water molecule (-18 Da) and forming a lactam ring (Pyroglutamic acid / pGlu). -

Trigger: This reaction is accelerated by acidic pH (pH < 4) and elevated temperatures, often occurring during the lyophilization process or improper storage.

Resolution Protocol:

-

Verification: Check the retention time. pGlu-Glu-Glu-OH is more hydrophobic than this compound because it loses the charged N-terminal amine. It will elute later on a Reverse-Phase HPLC column.

-

Prevention:

-

pH Control: Store peptide solutions at pH 6.0 – 6.5 . Research indicates that the rate of Glu

pGlu conversion is minimized at pH 6.2, while it accelerates significantly at pH 4.0 and pH 8.0 [1].[4] -

Temperature: Never store in solution at room temperature. Flash freeze aliquots at -80°C.

-

Ticket #002: The peptide is difficult to dissolve or precipitates upon standing.

User Report: "I tried dissolving this compound in pure water, but it's cloudy. I thought Glu peptides were soluble?"

Root Cause Analysis: While Poly-Glu is generally water-soluble, short acidic oligomers can aggregate due to protonation of the carboxyl groups at low pH.

-

The pH Trap: Dissolving a free acid peptide in water will drop the pH significantly (often pH < 3). At this pH, the carboxyl side chains are protonated (uncharged), reducing the repulsive forces that keep the peptide in solution, leading to aggregation or gelation.

Resolution Protocol:

-

Neutralization: Do not use strong acids or unbuffered water.

-

The "Ammonia Trick": Add a trace amount of mild base.

-

Step A: Suspend peptide in sterile water.

-

Step B: Add 1-5% Ammonium Hydroxide (

) dropwise or use 0.1 M Ammonium Bicarbonate ( -

Goal: Bring the pH to ~7.[5]0. This deprotonates the side chains (

), maximizing solubility through electrostatic repulsion.

-

-

Avoid Metal Contamination: Glu residues are potent chelators. Ensure your water is 18.2 MΩ (Milli-Q) and free of

or